2',3'-Isopropylidene Adenosine-5'-carboxylic Acid chemical properties
2',3'-Isopropylidene Adenosine-5'-carboxylic Acid chemical properties
An In-Depth Technical Guide to 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
2',3'-Isopropylidene Adenosine-5'-carboxylic Acid is a pivotal, synthetically modified nucleoside that serves as a crucial intermediate in the field of medicinal chemistry and drug development. Its structure is derived from the naturally occurring nucleoside, adenosine, through two key modifications: the protection of the 2' and 3'-hydroxyl groups of the ribose sugar with an isopropylidene group, and the oxidation of the 5'-primary alcohol to a carboxylic acid.
The strategic importance of this molecule lies in the isopropylidene protecting group, which masks the reactive cis-diol of the ribose moiety. This protection allows for selective chemical transformations at other positions, primarily the newly introduced 5'-carboxylic acid. This functional handle is instrumental in the synthesis of a wide array of adenosine analogs, most notably agonists for adenosine receptors, which are significant targets for therapeutic intervention in various physiological and pathological processes.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid is essential for its handling, storage, and application in synthetic chemistry.
Data Summary
| Property | Value |
| CAS Number | 19234-66-3[1][3] |
| Molecular Formula | C₁₃H₁₅N₅O₅[1][3] |
| Molecular Weight | 321.29 g/mol [1][3] |
| IUPAC Name | (3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][4]dioxole-6-carboxylic acid[3] |
| Appearance | White to light yellow powder or crystal |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol[5] |
Stability and Storage
The most significant stability concern for this compound is its susceptibility to acid-catalyzed hydrolysis.[6] Under acidic conditions, two primary degradation pathways can occur:
-
Cleavage of the Isopropylidene Group: The protective acetal is hydrolyzed, yielding adenosine-5'-carboxylic acid.
-
Cleavage of the N-glycosidic Bond: The bond between the adenine base and the ribose sugar can break, resulting in the formation of adenine and 2',3'-O-isopropylideneribose-5'-carboxylic acid.[6]
Recommended Storage: For long-term stability, the compound should be stored in a well-sealed container in a dry, cool, and dark place at temperatures between 10°C and 25°C. For solutions, it is advisable to use anhydrous aprotic solvents and store them at -20°C. If aqueous solutions are necessary, they should be buffered to a neutral or slightly basic pH to prevent hydrolysis.
Synthesis and Workflow
The preparation of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid is a multi-step process that begins with the natural nucleoside, adenosine. The synthesis involves two key transformations: protection of the ribose diol followed by oxidation of the 5'-hydroxyl group.
Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine (Acetal Protection)
The initial step is the protection of the cis-2',3'-diol of adenosine. This is a standard procedure in nucleoside chemistry that utilizes the reactivity of these hydroxyl groups to form a five-membered ring acetal, also known as an acetonide.[7]
Causality and Experimental Choices:
-
Reagents: Adenosine is reacted with 2,2-dimethoxypropane in anhydrous acetone. 2,2-dimethoxypropane serves as both the source of the isopropylidene group and a water scavenger.[7][8]
-
Catalyst: A catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH), is used to protonate the methoxy group of 2,2-dimethoxypropane, initiating the reaction.[7]
-
Reaction Conditions: The reaction is typically performed at room temperature. The progress is easily monitored by Thin-Layer Chromatography (TLC), where the formation of the less polar product is observed.[7] The reaction is considered complete when the starting adenosine is fully consumed.
-
Work-up: The reaction is quenched by neutralizing the acid catalyst with a mild base like sodium bicarbonate.[7]
Detailed Protocol:
-
Suspend adenosine (1.0 equivalent) in anhydrous acetone in a dry round-bottom flask.
-
Add 2,2-dimethoxypropane (1.2 equivalents) to the suspension.[7]
-
Cool the mixture to 0°C using an ice bath.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 equivalents) to the stirred suspension.[7]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-12 hours).[7]
-
Quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure 2',3'-O-Isopropylideneadenosine.[7]
Step 2: Oxidation to 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid
With the 2' and 3'-hydroxyls protected, the primary 5'-hydroxyl group is selectively oxidized to a carboxylic acid. Several methods exist for this transformation.
Causality and Experimental Choices:
-
Oxidizing Agents: A variety of oxidizing agents can be employed. While historical methods used reagents like potassium permanganate, milder and more selective reagents are now preferred. Ruthenium tetraoxide (RuO₄), generated in situ from a precursor like ruthenium trichloride (RuCl₃) with an oxidant such as sodium periodate (NaIO₄), is effective for this transformation.[9] Electrochemical oxidation methods have also been developed as a greener alternative.[9] Another common laboratory method involves the use of Dess-Martin periodinane to first form the aldehyde, which can then be further oxidized.[10]
-
Reaction Conditions: The choice of solvent and temperature is critical to prevent side reactions and degradation of the starting material. Biphasic solvent systems (e.g., CCl₄/H₂O/CH₃CN) are often used with RuO₄.
-
Work-up: After the reaction, the excess oxidant is quenched (e.g., with isopropanol for RuO₄), and the product is extracted and purified, typically through chromatography or crystallization.
General Protocol (via Ruthenium-catalyzed Oxidation):
-
Dissolve 2',3'-O-Isopropylideneadenosine (1.0 equivalent) in a suitable solvent mixture, such as carbon tetrachloride, acetonitrile, and water.
-
Add sodium periodate (NaIO₄, ~4 equivalents) to the solution.
-
Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O).
-
Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a few drops of isopropanol to consume any remaining RuO₄.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude acid by silica gel chromatography to obtain 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid.
Synthetic Workflow Diagram
Caption: Synthetic pathway from Adenosine to the target carboxylic acid.
Applications in Research and Drug Development
The primary utility of 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid is as a versatile biochemical intermediate for creating semi-synthetic nucleosides.[1]
Synthesis of Adenosine A₃ Receptor Agonists
This compound is particularly valuable in the preparation of selective agonists for the adenosine A₃ receptor.[1][11] The A₃ receptor, a member of the G-protein coupled receptor (GPCR) family, is involved in various cellular processes and has been implicated in inflammation, cancer, and cardiac conditions.[12] Activation of A₃ receptors can lead to the inhibition of adenylate cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP), a key second messenger.[12][13]
The 5'-carboxylic acid group serves as a key functional handle for modification. It can be readily converted into a variety of amides through standard peptide coupling reactions. For instance, reaction with ethylamine yields 5'-N-ethylcarboxamido derivatives, a class of compounds known to possess high affinity for adenosine receptors.[12][14] By systematically modifying the amide substituent and other parts of the adenosine scaffold (such as the N⁶ position), medicinal chemists can fine-tune the potency and selectivity of these agonists for the A₃ receptor.[12]
Signaling Pathway of A₃ Receptor Agonists
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